Cas no 781-33-9 (2-methyl-1,1-diphenyl-prop-1-ene)

2-methyl-1,1-diphenyl-prop-1-ene structure
781-33-9 structure
Product Name:2-methyl-1,1-diphenyl-prop-1-ene
CAS No:781-33-9
MF:C16H16
MW:208.298244476318
CID:984072
PubChem ID:231517
Update Time:2025-04-20

2-methyl-1,1-diphenyl-prop-1-ene Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1,1-diphenyl-prop-1-ene
    • (2-methyl-1-phenylprop-1-enyl)benzene
    • 1,1''-(2-methylprop-1-ene-1,1-diyl)dibenzene
    • 1,1-Dimethyl-2,2-diphenylethene
    • 1,1-Dimethyl-2,2-diphenylethylene
    • 1,1-Diphenyl-2-methylpropene
    • 1,1-Diphenylisobutylene
    • 2-Methyl-1,1-diphenylpropene
    • Propene, 2-methyl-1,1-diphenyl-
    • 2-Methyl-1,1-diphenyl-1-propene
    • NSC 27917
    • beta,beta-Dimethyl-alpha-phenylstyrene
    • (2-Methyl-1-phenyl-1-propenyl)benzene
    • DTXSID80282761
    • (2-METHYL-1-PHENYLPROP-1-EN-1-YL)BENZENE
    • Benzene,1'-(2-methyl-1-propenylidene)bis-
    • NSC-27917
    • 1,1-diphenyl-2-methyl-1-propene
    • NSC27917
    • (2-Methylprop-1-ene-1,1-diyl)dibenzene
    • JHLNLKYQTWQERE-UHFFFAOYSA-N
    • Benzene, 1,1'-(2-methyl-1-propenylidene)bis-
    • 781-33-9
    • (2-Methyl-1-phenyl-1-propenyl)benzene #
    • 2-Benzhydrylidenepropane
    • DB-338536
    • DB-338535
    • Inchi: 1S/C16H16/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3
    • InChI Key: JHLNLKYQTWQERE-UHFFFAOYSA-N
    • SMILES: C(=C(/C)\C)(\C1C=CC=CC=1)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 208.12528
  • Monoisotopic Mass: 208.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.0021 g/cm3 (17.6 ºC)
  • Refractive Index: 1.62055 (17.6 ºC)
  • Solubility: Insuluble (7.1E-4 g/L) (25 ºC),
  • PSA: 0
  • LogP: 4.52830
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